2-Amino-6-(diethylamino)benzonitrile
Description
2-Amino-6-(diethylamino)benzonitrile is a benzonitrile derivative featuring an amino group at position 2 and a diethylamino substituent at position 6 of the aromatic ring. The diethylamino group is a strong electron-donating substituent due to the lone pair on the nitrogen atom, which enhances the electron density of the aromatic system.
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
2-amino-6-(diethylamino)benzonitrile |
InChI |
InChI=1S/C11H15N3/c1-3-14(4-2)11-7-5-6-10(13)9(11)8-12/h5-7H,3-4,13H2,1-2H3 |
InChI Key |
FVUZPHDBLGDABA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Key Comparisons
Electronic Effects Diethylamino vs. Trifluoromethyl: The diethylamino group donates electrons via resonance and induction, activating the aromatic ring toward electrophilic substitution. In contrast, the trifluoromethyl group withdraws electrons, deactivating the ring . Diethylamino vs.
Solubility and Lipophilicity The diethylamino group’s lipophilic nature likely increases solubility in organic solvents compared to the polar trifluoromethyl or fluorine-substituted analogs. Piperidinyl derivatives may exhibit intermediate solubility due to their cyclic amine structure .
Synthetic Utility Diethylamino-substituted benzonitriles are hypothesized to serve as intermediates in dyes or pharmaceuticals requiring electron-rich aromatic systems. Trifluoromethyl analogs are more suited to applications demanding stability under harsh conditions, such as agrochemicals .
Steric Considerations Diethylamino’s branched structure introduces greater steric hindrance compared to linear substituents like methyl or trifluoromethyl. This could influence reaction kinetics or crystallinity in solid-state applications .
Challenges and Opportunities
- Synthesis Complexity: Introducing diethylamino groups may require specialized reagents (e.g., Buchwald-Hartwig amination), increasing synthesis costs compared to methyl or fluorine analogs .
- Toxicity Profile: While safety data for this compound are unavailable, structurally related compounds (e.g., 2-Amino-6-methylnicotinonitrile) highlight the need for rigorous hazard assessment .
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